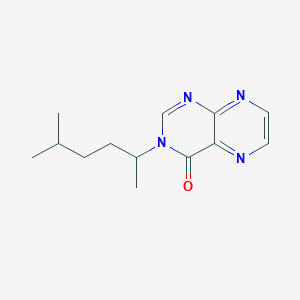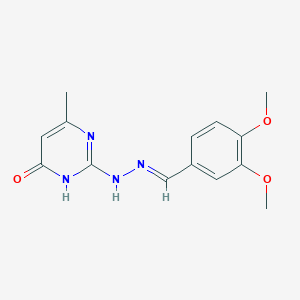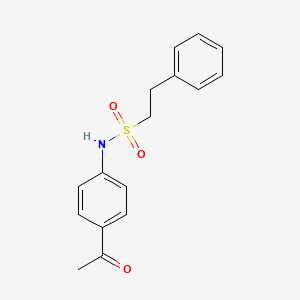
3-(1,4-dimethylpentyl)pteridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-dimethylpentyl)pteridin-4(3H)-one, commonly known as DMPP, is a chemical compound that belongs to the class of pteridines. It is widely used in scientific research as a potent activator of nicotinic acetylcholine receptors. DMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of DMPP involves its binding to the agonist site of nicotinic acetylcholine receptors. This binding causes a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations leads to the depolarization of the cell membrane and the generation of an action potential. The activation of nicotinic acetylcholine receptors by DMPP is rapid and reversible, making it an ideal tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. In addition to its activation of nicotinic acetylcholine receptors, DMPP has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been found to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. DMPP has been shown to have anti-inflammatory effects and to protect against oxidative stress. It has also been found to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors. It is a potent and selective agonist of these receptors, and its effects are rapid and reversible. DMPP can be used in a variety of experimental systems, including in vitro and in vivo models. However, there are some limitations to the use of DMPP. Its effects on nicotinic acetylcholine receptors can be influenced by factors such as receptor density, receptor subtype, and the presence of other modulators. DMPP can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DMPP. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors. Another area of interest is the use of DMPP in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to have neuroprotective effects and to enhance cognitive function in animal models of these disorders. Further research is needed to determine the potential therapeutic applications of DMPP in humans.
合成方法
DMPP can be synthesized by reacting 2,4,5-triamino-6-hydroxypyrimidine with 4-bromo-2,2-dimethylpentane in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield DMPP. The synthesis of DMPP is a multistep process that requires careful handling of the reactants and the catalyst.
科学研究应用
DMPP is widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are activated by the neurotransmitter acetylcholine. These receptors are found in the nervous system, and their activation has been implicated in various physiological processes, including learning and memory, muscle contraction, and pain perception. DMPP is a potent activator of nicotinic acetylcholine receptors and has been used to study their function in various experimental systems.
属性
IUPAC Name |
3-(5-methylhexan-2-yl)pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)4-5-10(3)17-8-16-12-11(13(17)18)14-6-7-15-12/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDUQOUBTVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N1C=NC2=NC=CN=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)

![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5964564.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
![4,4'-(methylenediimino)bis[N'-(3,5-dichloro-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide]](/img/structure/B5964585.png)



![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B5964605.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5964606.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)